molecular formula C7H15N B13197018 1-Cyclopropyl-2-methylpropan-1-amine

1-Cyclopropyl-2-methylpropan-1-amine

Cat. No.: B13197018
M. Wt: 113.20 g/mol
InChI Key: CBPAZAKGLBSTBB-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-methylpropan-1-amine is an organic compound with the molecular formula C7H15N. It is a cycloalkane derivative featuring a cyclopropyl group attached to a methylpropan-1-amine structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-2-methylpropan-1-amine can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethyl ketone with methylamine under reductive amination conditions. This process typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-pressure hydrogenation and advanced catalytic systems can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-2-methylpropan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Cyclopropyl-2-methylpropan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes, modulating their activity and influencing biochemical processes. It may also participate in cyclopropane ring-opening reactions, facilitated by enzymatic nucleophiles, leading to the formation of reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Uniqueness: 1-Cyclopropyl-2-methylpropan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its cyclopropyl group provides steric hindrance and electronic effects that influence its interactions with other molecules, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H15N

Molecular Weight

113.20 g/mol

IUPAC Name

1-cyclopropyl-2-methylpropan-1-amine

InChI

InChI=1S/C7H15N/c1-5(2)7(8)6-3-4-6/h5-7H,3-4,8H2,1-2H3

InChI Key

CBPAZAKGLBSTBB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1CC1)N

Origin of Product

United States

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